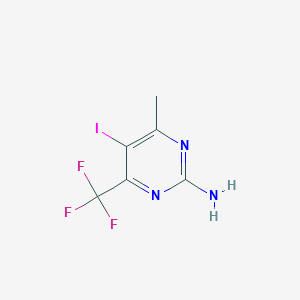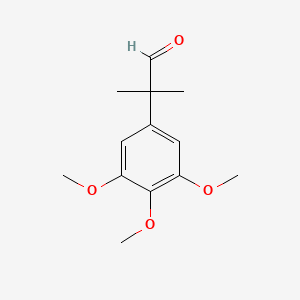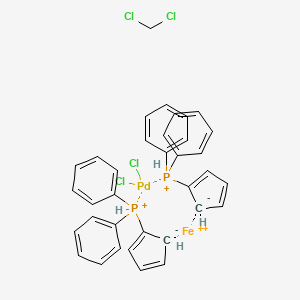![molecular formula C10H19N B13079360 1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
1-Azaspiro[3.7]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.7]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecane can be synthesized through various methods, including the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at specific positions of the spiro ring . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.7]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
1-Azaspiro[3.7]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[3.7]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and potential therapeutic effects.
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but may include different heteroatoms such as sulfur or oxygen.
Uniqueness: 1-Azaspiro[3.7]undecane is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific proteins, such as the MmpL3 protein, highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1-azaspiro[3.7]undecane |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(7-5-3-1)8-9-11-10/h11H,1-9H2 |
Clave InChI |
ZDVZQVUJNZXBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CCC1)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)


